molecular formula C12H14N2 B8467218 N,N,2-trimethylquinolin-7-amine

N,N,2-trimethylquinolin-7-amine

Cat. No.: B8467218
M. Wt: 186.25 g/mol
InChI Key: XIKIEVCGDQRLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2-Trimethylquinolin-7-amine (systematic name: 7-(dimethylamino)-2-methylquinoline) is a quinoline derivative with a methyl group at position 2 and a dimethylamino group (-N(CH₃)₂) at position 7. Its molecular formula is C₁₂H₁₅N₂ (monoisotopic mass: 187.1235 g/mol), and it belongs to a class of substituted quinolines known for their varied pharmacological and chemical properties. The dimethylamino group enhances basicity and lipophilicity, while the methyl group at position 2 introduces steric effects that influence molecular interactions .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N,N,2-trimethylquinolin-7-amine

InChI

InChI=1S/C12H14N2/c1-9-4-5-10-6-7-11(14(2)3)8-12(10)13-9/h4-8H,1-3H3

InChI Key

XIKIEVCGDQRLGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Quinolin-7-amine Derivatives

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility: The dimethylamino group in N,N,2-trimethylquinolin-7-amine increases lipophilicity (logP ~3.5 estimated) compared to quinolin-7-amine (logP ~1.8), improving membrane permeability but reducing aqueous solubility. In contrast, nitro-substituted analogs like NQ1 (logP ~4.2) exhibit even higher hydrophobicity due to aromatic nitro and benzyloxy groups . Methoxy-substituted derivatives (e.g., 5,6,7-trimethoxyquinolines) balance lipophilicity with hydrogen-bonding capacity, enhancing solubility in polar solvents .
  • Electronic Effects: The electron-donating dimethylamino group at position 7 stabilizes the quinoline ring via resonance, contrasting with electron-withdrawing substituents like -NO₂ (NQ1) or -Cl (7-chloro derivatives), which polarize the ring and alter reactivity .

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